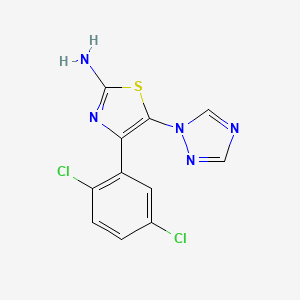

4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine

Description

Properties

CAS No. |

849066-16-6 |

|---|---|

Molecular Formula |

C11H7Cl2N5S |

Molecular Weight |

312.2 g/mol |

IUPAC Name |

4-(2,5-dichlorophenyl)-5-(1,2,4-triazol-1-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H7Cl2N5S/c12-6-1-2-8(13)7(3-6)9-10(19-11(14)17-9)18-5-15-4-16-18/h1-5H,(H2,14,17) |

InChI Key |

ISMGDEOOXJZZGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(SC(=N2)N)N3C=NC=N3)Cl |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents the cornerstone methodology for preparing thiazole-based compounds. This approach involves the cyclocondensation of α-haloketones with thioamides or thiourea to form the thiazole ring system. The reaction typically proceeds through nucleophilic substitution followed by cyclization and dehydration steps.

For the synthesis of thiazol-2-amine derivatives specifically, the general reaction pathway involves:

$$ \text{RCOCHR'X + NH}2\text{CSNH}2 \rightarrow \text{Thiazol-2-amine derivative} $$

Where:

- R represents the aryl group (2,5-dichlorophenyl in our target compound)

- R' represents the substituent at position 5 (triazole in our target compound)

- X represents a halogen (typically bromine)

The efficiency of this method stems from its straightforward execution, favorable atom economy, and utilization of economically viable starting materials.

Key Intermediates in Thiazole Synthesis

The preparation of 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine requires the synthesis of key intermediates, particularly α-haloketones containing both the 2,5-dichlorophenyl group and the triazole moiety. These intermediates serve as crucial building blocks for the subsequent cyclization reaction with thiourea.

Detailed Synthetic Methodology

Preparation of 2-Bromo-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

The first critical step involves the synthesis of 2-bromo-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as an essential intermediate. This can be accomplished through a modification of the procedure described for related compounds:

- 1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (0.1 mol) is dissolved in acetic acid (3 mL).

- Sodium bromide (0.14 mol) is added to the reaction mixture.

- The reaction is stirred at 70°C.

- Hydrogen peroxide (30%, 0.3 mol) is added dropwise.

- The reaction proceeds for approximately 3.0 hours.

- The product is isolated by conventional work-up procedures.

The expected yield is approximately 85-88%, based on yields reported for similar compounds.

Cyclization with Thiourea

The second critical step involves the cyclization of the above α-bromoketone with thiourea to form the target thiazol-2-amine derivative:

- 2-Bromo-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1 mmol) is dissolved in ethanol (20 mL).

- The solution is heated under reflux.

- Thiourea (1 mmol) is added to the reaction mixture.

- The reaction is monitored by TLC and typically completes within 10 minutes.

- The mixture is cooled to 40°C and dilute ammonia water is added dropwise to adjust the pH to 7-8.

- The precipitate is collected by filtration to obtain the crude 4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine.

Based on similar reactions, the expected yield is approximately 80%.

Purification Techniques

The purification of 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine can be achieved through several methods:

- Recrystallization from appropriate solvents (ethanol, isopropanol, or acetone)

- Column chromatography using silica gel with appropriate eluent systems

- For compounds with similar structures that are soluble in alkaline media, purification can be accomplished by dissolving in aqueous sodium hydroxide solution, filtering, and then acidifying the filtrate with acetic acid to pH 6

Alternative Synthetic Routes

Modified Hantzsch Method

A modified Hantzsch thiazole synthesis can be employed using microwave irradiation instead of conventional heating:

- 2-Bromo-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1 mmol) and thiourea (1 mmol) are mixed in ethanol (10 mL).

- The reaction mixture is subjected to microwave irradiation at 120-150°C for 5-6 minutes.

- The product is isolated as described in the conventional method.

This microwave-assisted approach offers significant advantages, particularly reducing reaction times and improving yields compared to conventional heating methods.

One-Pot Synthesis

A one-pot synthesis approach can be developed based on methodologies reported for similar compounds:

- 1-(2,5-dichlorophenyl)ethanone (0.1 mol) is mixed with 1H-1,2,4-triazole (0.1 mol) in the presence of a base (K₂CO₃ or NaOH).

- The reaction mixture is stirred at room temperature for 2-3 hours to obtain 1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

- Without isolation, the reaction mixture is cooled, and bromine (0.1 mol) is added dropwise at 0-5°C.

- After complete addition, the mixture is stirred for an additional 1-2 hours.

- Thiourea (0.1 mol) is added, and the reaction mixture is heated under reflux for 2-3 hours.

- The product is isolated as described previously.

Process Optimization and Scale-Up Considerations

Reaction Parameters

The optimization of reaction parameters is crucial for achieving high yields and purity of 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine. Table 1 presents the influence of various reaction parameters on the yield of thiazole derivatives based on studies of similar compounds.

Table 1: Influence of Reaction Parameters on Yield of Thiazole Derivatives

Scale-Up Considerations

For industrial-scale production of 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine, several factors need consideration:

- Heat transfer efficiency : Larger reaction volumes require efficient heating and cooling systems to maintain temperature uniformity.

- Mixing efficiency : Proper mixing becomes critical in larger reaction vessels to ensure uniform reaction conditions.

- Safety considerations : The handling of reactive reagents such as hydrogen peroxide and bromine requires enhanced safety measures.

- Solvent recovery : Implementation of solvent recovery systems to minimize waste and reduce production costs.

- Process control : Automated monitoring of reaction parameters to ensure consistent product quality.

Characterization and Analytical Methods

Spectroscopic Characterization

The structural confirmation of 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine can be achieved through various spectroscopic techniques:

¹H NMR Spectroscopy : Expected key signals include:

- Triazole ring protons at approximately 8.7-8.8 ppm (5-H) and 8.0-8.1 ppm (3-H)

- Aromatic protons of the 2,5-dichlorophenyl group at 7.3-7.7 ppm

- Thiazole ring proton at approximately 7.1-7.2 ppm

- Amino group protons as a broad singlet at 5.0-5.5 ppm

¹³C NMR Spectroscopy : Expected to show characteristic carbon signals for the triazole, thiazole, and 2,5-dichlorophenyl moieties.

Mass Spectrometry : Should exhibit the molecular ion peak corresponding to the molecular weight of 315.17 g/mol (C₁₁H₇Cl₂N₅S) with characteristic isotope patterns for chlorine-containing compounds.

Physical Properties

Based on similar compounds, 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine is expected to be a crystalline solid with a melting point in the range of 230-260°C.

Comparative Analysis of Synthetic Methods

Table 2 presents a comparative analysis of different synthetic approaches for the preparation of 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine and related compounds.

Table 2: Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (C₉H₁₃N₅S): Replacing the dichlorophenyl group with a tert-butyl substituent simplifies the aromatic system. This modification reduces steric hindrance and enhances solubility in non-polar solvents. The compound was synthesized to explore anticancer activity, though its potency remains under investigation .

- 4-(4-Chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (C₁₀H₈ClN₅S): Substituting 2,5-dichlorophenyl with 4-chlorophenyl retains one chlorine atom. Derivatives of this compound, such as Schiff bases with benzaldehyde, demonstrated fungicidal activity against P. piricola at 50 mg/L .

Thiazole-Triazole Hybrids with Varied Linkages

- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine (C₁₅H₁₀N₆S): Incorporates a benzothiazole ring instead of thiazole, paired with a nitro group. This compound exhibited antiproliferative properties in preliminary screenings, attributed to the electron-deficient nitro group enhancing DNA intercalation .

- 1-(2,4-Dichlorophenyl)-3-[4-(2,5-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl]urea (C₁₈H₁₀Cl₄N₆OS): A urea-linked derivative with dual dichlorophenyl groups.

Fluorophenyl and Pyrazole-Containing Analogues

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (C₂₆H₁₉F₃N₆S): Features fluorophenyl groups and a pyrazole ring. Fluorine atoms improve metabolic stability, while the pyrazole moiety enhances planar stacking in crystal structures .

Key Research Findings

- Substituent Effects: The 2,5-dichlorophenyl group in the target compound likely enhances lipophilicity and target binding compared to monosubstituted chlorophenyl or non-halogenated analogues .

- Triazole Role : The 1,2,4-triazole ring contributes to metal coordination (e.g., with Zn²⁺ or Cu²⁺) and hydrogen bonding, critical for biological interactions .

- Fluorine vs. Chlorine : Fluorophenyl analogues exhibit improved metabolic stability but reduced electrophilicity compared to chlorinated counterparts, affecting their mechanism of action .

Biological Activity

The compound 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine is a synthetic molecule notable for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological properties based on various studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring and a triazole moiety, with a dichlorophenyl substituent that enhances its biological activity and stability. Its molecular structure can be represented as follows:

The presence of chlorine atoms and nitrogen in both the triazole and thiazole rings contributes to its reactivity and biological potency.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

-

Bacterial Activity : It has been shown to inhibit the growth of strains such as:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

-

Fungal Activity : The compound also demonstrates antifungal effects against:

- Candida albicans

- Aspergillus niger

The proposed mechanism of action involves interference with essential cellular processes in microorganisms, leading to compromised cell viability.

Anticancer Properties

In addition to its antimicrobial effects, the compound has been evaluated for anticancer activity . Studies have shown that it can inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells. Specifically:

- A related study on thiazole derivatives indicated that compounds with similar structures displayed moderate antiproliferative activity against human cancer cell lines. For instance, certain derivatives achieved IC50 values ranging from 0.36 to 0.86 μM .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. A comparison table illustrates its biological activity alongside similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine | Triazole core with dichlorophenyl group | Antimicrobial activity against Mycobacterium tuberculosis |

| 4-Amino-N-(3-chloro-phenyl)-thiazol-2-amines | Thiazole core with different phenyl substitutions | Antimicrobial properties |

| 5-(4-Chlorophenyl)-4-methyltriazole | Triazole ring with phenyl group | Antifungal properties |

The dichlorophenyl substituent is particularly significant as it enhances both the chemical reactivity and biological activity compared to other structural analogs .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively reduced microbial load in cultures infected with resistant strains.

- Cancer Cell Line Testing : In studies involving multiple human cancer cell lines, the compound's ability to induce cell cycle arrest was documented. It was observed that specific substitutions on the thiazole ring could enhance or diminish cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.